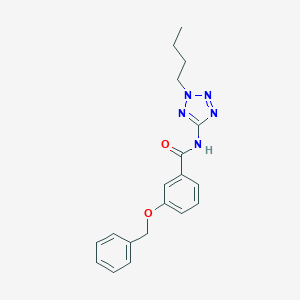
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The exact mechanism of action of 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, studies have shown that the compound can bind to specific proteins and modulate their activity. This can lead to changes in cellular processes and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide are dependent on the specific proteins it interacts with. Studies have shown that the compound can modulate the activity of various enzymes, including kinases and phosphatases. It can also affect cellular processes such as cell signaling, gene expression, and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide in lab experiments is its specificity for certain proteins. This allows for more precise investigation of protein-protein interactions. However, the compound can also have off-target effects, which can complicate data interpretation. Another limitation is the potential toxicity of the compound, which can affect cell viability and experimental outcomes.
Orientations Futures
There are several future directions for research on 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of more specific and potent analogs of the compound. This can improve its effectiveness as a chemical probe and reduce off-target effects. Another direction is the investigation of the compound's effects on specific disease pathways, such as cancer or neurodegenerative diseases. Finally, the compound's potential as a therapeutic agent can be explored, although this requires further research into its safety and efficacy.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide can be achieved using various methods. One of the commonly used methods involves the reaction of 3-hydroxybenzoic acid with benzyl chloride in the presence of a base to form 3-benzyloxybenzoic acid. This is then reacted with 2-butyl-2H-tetrazol-5-amine in the presence of a coupling agent to form the desired compound.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide has potential applications in biochemical research, particularly in the study of protein-protein interactions. The compound can be used as a chemical probe to investigate the binding sites and mechanisms of various proteins. It can also be used to study the effects of protein-protein interactions on cellular processes.
Propriétés
Formule moléculaire |
C19H21N5O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-3-12-24-22-19(21-23-24)20-18(25)16-10-7-11-17(13-16)26-14-15-8-5-4-6-9-15/h4-11,13H,2-3,12,14H2,1H3,(H,20,22,25) |
Clé InChI |
DPFBSJNHXJCELT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)